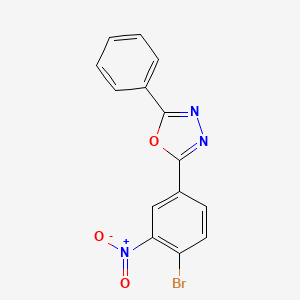

2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring, such as 2-(4-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, typically involves cyclization reactions, starting from appropriate precursors like acylhydrazides and aromatic acids or acid chlorides. For instance, derivatives similar to the target compound have been synthesized through reactions involving nitro or chloro aroyle chloride and subsequent cyclization in the presence of dehydrating agents like phosphoryl chloride (Jafari et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including this compound, can be characterized using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These compounds often exhibit planar structures, with the oxadiazole ring playing a crucial role in determining the overall molecular geometry and electronic distribution (Batista et al., 2000).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives are known to participate in various chemical reactions, including substitution and coupling reactions. These reactions are often influenced by the presence of functional groups such as nitro, bromo, or alkoxy groups, which can affect the compound's reactivity and interaction with different reagents. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, a related compound, has been shown to result in different acetylated products, demonstrating the anisotropic nature of these reactions (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties can be significantly influenced by the compound's molecular structure and substituents. For instance, the planarity and symmetry of the molecule can affect its packing in the solid state and, consequently, its melting point and solubility (Limbach et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including their reactivity, stability, and interaction with other molecules, are key to understanding their potential applications. These properties are often explored through computational studies, such as DFT calculations, which provide insights into the molecule's electronic structure, reactivity sites, and interaction potentials (Dhonnar et al., 2021).

Applications De Recherche Scientifique

Antimicrobial Activity

Researchers have developed new derivatives of 1,3,4-oxadiazole that have been evaluated for their antimicrobial properties against a variety of pathogens. For instance, derivatives synthesized from phenyl acetic acid showed significant antibacterial activity against Salmonella typhi, highlighting their potential as novel antibacterial agents (Salama, 2020). Another study revealed that certain 1,3,4-oxadiazole derivatives possess remarkable antibacterial activities against common bacterial strains like Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their corrosion inhibition properties. A study focusing on the effect of substituted oxadiazoles on mild steel corrosion in hydrochloric acid medium found that certain derivatives can significantly inhibit corrosion, suggesting their application in metal protection (Lagrenée et al., 2001).

Material Science

In the field of materials science, oxadiazole derivatives have been utilized to create new mesogenic materials with liquid crystalline properties. A particular study synthesized a series of derivatives displaying different liquid crystalline mesophases, indicating their usefulness in the development of liquid crystal displays and other electronic devices (Abboud et al., 2017).

Pharmacological Activities

Oxadiazole derivatives have also been explored for their pharmacological activities. A notable compound synthesized combined the oxadiazole structure with triazole heterocyclic rings, showing antimicrobial and antileishmanial activities. This compound's bioactivity emphasizes the potential of oxadiazole derivatives in developing new therapeutic agents (Ustabaş et al., 2020).

Nonlinear Optical Properties

Additionally, the nonlinear optical properties of oxadiazole derivatives have been studied, revealing potential applications in optoelectronics. Compounds containing oxadiazole rings have shown promise as optical limiters, which could be used in laser protection and optical switch devices (Chandrakantha et al., 2011).

Propriétés

IUPAC Name |

2-(4-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-7-6-10(8-12(11)18(19)20)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFDUEVYUFNGGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

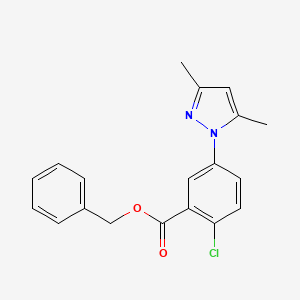

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549578.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

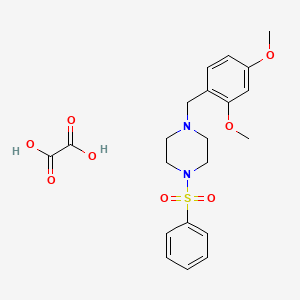

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)